![molecular formula C17H19N3O B13144536 (S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B13144536.png)
(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole is a chiral compound that has garnered interest in various fields of scientific research. This compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, and an oxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms. The isobutyl group attached to the oxazole ring adds to its structural complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through a coupling reaction of pyridine derivatives.
Construction of the Oxazole Ring: The oxazole ring is formed via a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Isobutyl Group: The isobutyl group can be introduced through an alkylation reaction using an isobutyl halide.
Industrial Production Methods
In an industrial setting, the production of (S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The bipyridine moiety can undergo substitution reactions, where one of the pyridine rings is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives.
Applications De Recherche Scientifique
(S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the synthesis of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can influence various molecular targets and pathways, such as enzyme activity and signal transduction processes. The oxazole ring and isobutyl group contribute to the compound’s overall reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the oxazole ring or isobutyl group.
4,4’-Bipyridine: Another bipyridine derivative lacking the oxazole ring and isobutyl group.
Oxazole: A basic oxazole ring structure without the bipyridine moiety or isobutyl group.
Uniqueness
(S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole is unique due to its combination of a bipyridine moiety, an oxazole ring, and an isobutyl group
Propriétés
Formule moléculaire |
C17H19N3O |
|---|---|
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
(4S)-4-(2-methylpropyl)-2-(4-pyridin-4-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H19N3O/c1-12(2)9-15-11-21-17(20-15)16-10-14(5-8-19-16)13-3-6-18-7-4-13/h3-8,10,12,15H,9,11H2,1-2H3/t15-/m0/s1 |
Clé InChI |
VMUAQDYQCICZRS-HNNXBMFYSA-N |
SMILES isomérique |
CC(C)C[C@H]1COC(=N1)C2=NC=CC(=C2)C3=CC=NC=C3 |
SMILES canonique |
CC(C)CC1COC(=N1)C2=NC=CC(=C2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 7-(aminomethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B13144457.png)

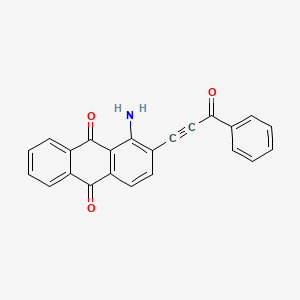
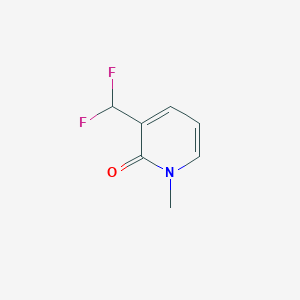

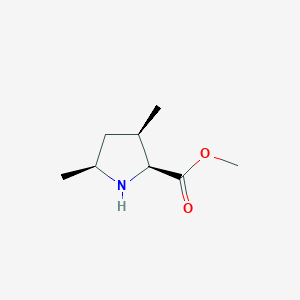


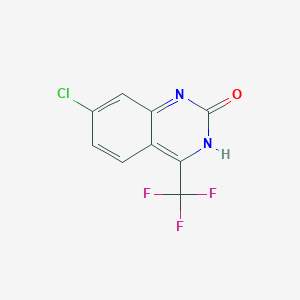


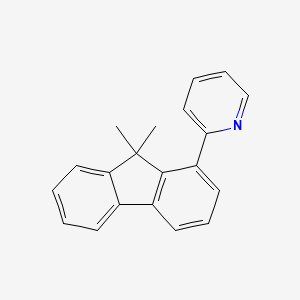
![(6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)
